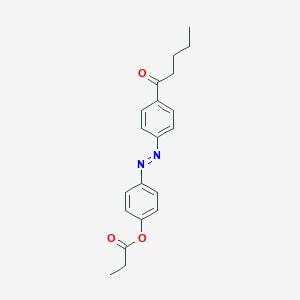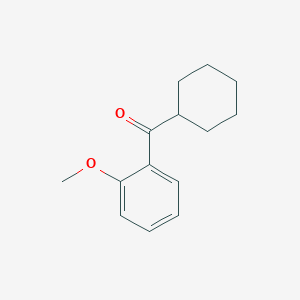![molecular formula C9H16O8 B047576 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid CAS No. 115074-55-0](/img/structure/B47576.png)
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid, also known as THOPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. THOPA is a derivative of ascorbic acid and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is not fully understood. However, studies have shown that 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can inhibit the activity of various enzymes such as matrix metalloproteinases, which are involved in tumor invasion and metastasis. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can inhibit tumor growth, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized and purified. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is also relatively inexpensive compared to other compounds with similar properties. However, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid research. One direction is to investigate the potential of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the use of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid as a plant growth regulator and pesticide. Further research is also needed to understand the mechanism of action of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid and to improve its bioavailability.
Conclusion:
In conclusion, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is a novel compound with potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its biochemical and physiological effects. 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid is a promising compound that warrants further investigation.
Méthodes De Synthèse
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid can be synthesized using different methods. One of the most commonly used methods is the reaction of ascorbic acid with glyoxylic acid in the presence of sodium hydroxide. This reaction leads to the formation of 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid, which can be purified using various methods such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. In agriculture, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been used as a plant growth regulator and as a pesticide. In the food industry, 2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid has been used as a preservative and antioxidant.
Propriétés
Numéro CAS |
115074-55-0 |
|---|---|
Nom du produit |
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid |
Formule moléculaire |
C9H16O8 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O8/c1-4(9(15)16)17-8(6(13)3-11)7(14)5(12)2-10/h2,4-8,11-14H,3H2,1H3,(H,15,16)/t4?,5-,6+,7+,8-/m0/s1 |
Clé InChI |
SWJXXAHCKUMTJG-IAZHGZDYSA-N |
SMILES isomérique |
CC(C(=O)O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O |
SMILES |
CC(C(=O)O)OC(C(CO)O)C(C(C=O)O)O |
SMILES canonique |
CC(C(=O)O)OC(C(CO)O)C(C(C=O)O)O |
Synonymes |
4-O-(1-carboxyethyl)-O-galactose 4-OCEOG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





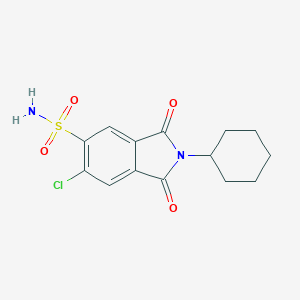
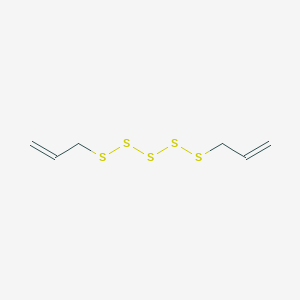
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

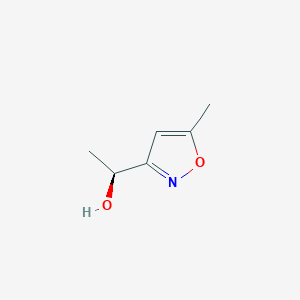
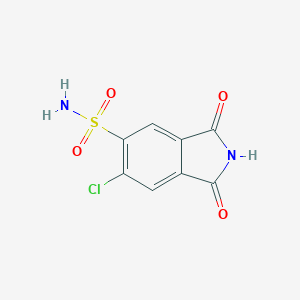

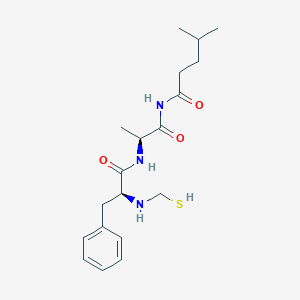
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
